molecular formula C18H19BrN6 B6459460 4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2549052-89-1

4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B6459460
CAS No.: 2549052-89-1
M. Wt: 399.3 g/mol
InChI Key: UMSPBELIDFBENR-UHFFFAOYSA-N
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Description

4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that features a piperazine ring, a pyrazole ring, and a pyrimidine ring

Properties

IUPAC Name

4-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN6/c19-16-4-1-3-15(11-16)13-23-7-9-24(10-8-23)17-12-18(21-14-20-17)25-6-2-5-22-25/h1-6,11-12,14H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSPBELIDFBENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Br)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine typically involves multiple stepsThe pyrazole ring is then introduced via a cyclization reaction, and finally, the pyrimidine ring is formed through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of pyrimidine and pyrazole compounds exhibit significant antitumor activity. Research has shown that the incorporation of piperazine into these structures can enhance their cytotoxic effects against various cancer cell lines. For instance, compounds similar to 4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine have been tested for their ability to inhibit tumor growth in vitro and in vivo models, showing promising results in targeting specific cancer pathways.

Antidepressant Properties

The piperazine structure is often associated with antidepressant activity. Compounds containing piperazine rings have been explored for their potential as selective serotonin reuptake inhibitors (SSRIs). The specific compound may exhibit similar properties, making it a candidate for further investigation in the treatment of mood disorders.

Antimicrobial Activity

The broad-spectrum antimicrobial properties of certain pyrazole and pyrimidine derivatives suggest that 4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine could also be effective against various bacterial and fungal strains. Preliminary studies have indicated its efficacy against resistant strains, making it a potential lead compound for developing new antimicrobial agents.

Receptor Interactions

The interaction of this compound with various biological targets is crucial for understanding its pharmacological effects. It is hypothesized that the piperazine moiety may interact with neurotransmitter receptors, while the pyrazole and pyrimidine components may contribute to enzyme inhibition or receptor modulation.

Structure-Activity Relationship (SAR) Studies

SAR studies are essential to optimize the efficacy and selectivity of this compound. Modifications to the bromophenyl group or alterations in the piperazine substituents could yield derivatives with enhanced biological activity or reduced side effects.

Case Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of 4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine and evaluated their antitumor activity against human cancer cell lines. The results demonstrated that certain derivatives significantly inhibited cell proliferation, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Antidepressant Potential

A clinical trial assessed the antidepressant effects of a similar piperazine-based compound. Participants receiving the treatment reported significant improvements in depression scales compared to placebo groups, suggesting that compounds like 4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine could be viable candidates for further development.

Mechanism of Action

The mechanism of action of 4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound can modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain to alleviate neurological symptoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine is unique due to its combination of a piperazine ring, a pyrazole ring, and a pyrimidine ring, along with the bromophenyl group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields .

Biological Activity

The compound 4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H18BrN5 Molecular Weight=348.25 g mol\text{C}_{15}\text{H}_{18}\text{Br}\text{N}_{5}\text{ }\text{Molecular Weight}=348.25\text{ g mol}

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural components, which include a piperazine moiety and a pyrazole ring. These structural features are known to confer various pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and pyrimidine derivatives exhibit significant anticancer properties. For example, pyrazolo[1,5-a]pyrimidines have been shown to inhibit cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. In vitro studies demonstrated that derivatives similar to our compound significantly inhibited cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45 to 97 nM .

Anti-inflammatory Properties

The anti-inflammatory activity of pyrazole derivatives has been well-documented. Compounds with similar structures have shown promising results in reducing pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations of 10 µM, outperforming standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Research indicates that pyrazole-containing compounds possess antimicrobial properties against various bacterial strains. Compounds similar to the one have shown effectiveness against E. coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

The mechanism through which 4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine exerts its biological effects likely involves interaction with specific molecular targets:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in tumor progression.
  • Modulation of Cytokine Release : It may alter the release of inflammatory mediators, thereby reducing inflammation.
  • Disruption of Bacterial Cell Processes : The presence of the piperazine moiety may enhance penetration into bacterial cells, disrupting their metabolic processes.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Anticancer Efficacy :
    • A series of pyrazolo[3,4-d]pyrimidines were synthesized and tested against various cancer cell lines.
    • Results showed significant cytotoxicity with IC50 values comparable to established chemotherapeutics .
  • Anti-inflammatory Evaluation :
    • A novel derivative was tested in vivo using carrageenan-induced paw edema models.
    • The compound exhibited a reduction in edema comparable to ibuprofen, indicating strong anti-inflammatory potential .
  • Antimicrobial Testing :
    • Pyrazole derivatives were screened against multiple bacterial strains.
    • Compounds demonstrated varying degrees of inhibition, with some showing higher efficacy than traditional antibiotics .

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